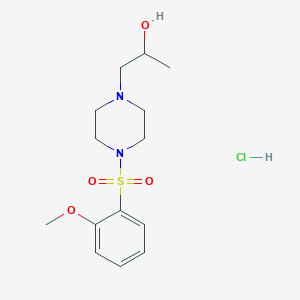

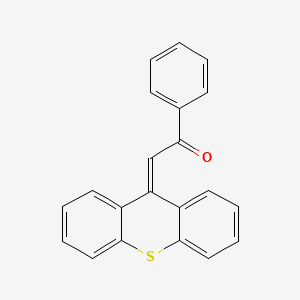

![molecular formula C11H9FN2OS B2963628 N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide CAS No. 907974-10-1](/img/structure/B2963628.png)

N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide” is a chemical compound that contains a fluorobenzo[d]thiazol-2-yl group attached to a cyclopropanecarboxamide . The exact properties and applications of this specific compound are not widely documented in the literature.

Synthesis Analysis

While the exact synthesis process for “N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide” is not explicitly mentioned in the literature, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Benzothiazole derivatives have been studied for their potent antibacterial properties. The compound can be utilized in the synthesis of molecules that exhibit significant activity against various bacterial strains. For instance, certain benzothiazole compounds have shown effectiveness against Enterobacter aerogenes and Bacillus subtilis, indicating the potential of this compound in developing new antibacterial agents .

Anti-inflammatory Properties

The anti-inflammatory potential of benzothiazole derivatives makes them candidates for the development of new anti-inflammatory drugs. They can inhibit key enzymes involved in the inflammatory process, such as cyclooxygenases (COX), which are pivotal in the production of pro-inflammatory mediators .

Cancer Research

Benzothiazole structures are prominent in cancer research due to their cytotoxicity against various cancer cell lines. The compound can be used to design and synthesize novel entities that may act as inhibitors of topoisomerase I, an enzyme crucial for DNA replication in rapidly dividing cancer cells .

Neuroprotective Agents

Compounds containing the benzothiazole moiety have been explored for their neuroprotective effects. They may offer therapeutic benefits in neurodegenerative diseases by protecting neuronal cells against damage and death. This compound could contribute to the synthesis of molecules with potential use in treating conditions like Parkinson’s disease and Alzheimer’s .

Antioxidant Applications

Benzothiazoles are known for their antioxidant properties, which are essential in combating oxidative stress in cells. Oxidative stress is implicated in various diseases, and antioxidants can mitigate these effects. The compound could be pivotal in creating new antioxidants that help protect cells from free radical damage .

Enzyme Inhibition

This compound can be used to develop inhibitors for various enzymes that are therapeutic targets in different diseases. For example, it can be part of the synthesis of molecules that inhibit enzymes like DNA gyrase, which is essential for bacterial DNA replication, making it a target for new antibacterial drugs .

Zukünftige Richtungen

The future directions for research on “N-(4-fluorobenzo[d]thiazol-2-yl)cyclopropanecarboxamide” could include further exploration of its synthesis, characterization, and potential applications. This could involve in-depth studies of its physical and chemical properties, as well as its biological activity. Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

Eigenschaften

IUPAC Name |

N-(4-fluoro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLYDTCOJYONVPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC3=C(C=CC=C3S2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7-dihydro-5h-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B2963546.png)

![ethyl 3-[2-ethyl-3-oxo-3,4-dihydro-1(2H)-quinoxalinyl]-3-oxopropanoate](/img/structure/B2963549.png)

![1-(2-ethylphenyl)-8-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2963550.png)

![2-[(1-Cyclopropylsulfonylpiperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine](/img/structure/B2963557.png)

![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(4,5-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2963561.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2963566.png)

![N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/no-structure.png)